3-(Pyridazin-4-yl)propan-1-amine dihydrochloride

Description

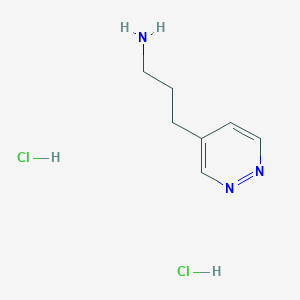

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridazin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-4-1-2-7-3-5-9-10-6-7;;/h3,5-6H,1-2,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDMERTDLESJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1819983-05-5 | |

| Record name | 3-(pyridazin-4-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride typically involves the reaction of pyridazine derivatives with appropriate amines. One common method includes the alkylation of pyridazine with 3-bromopropan-1-amine, followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Pyridazine vs. Pyridine Derivatives

- This compound contains a pyridazine ring, which is more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms.

- In contrast, 3-(Pyridin-4-yl)propan-1-amine dihydrochloride (CAS 922189-08-0) features a single nitrogen in its aromatic ring, offering less electron withdrawal and altered pharmacokinetic properties. It is widely used in kinase inhibitor development .

Five-Membered Heterocycles

- 1-(Thiazol-4-yl)propan-1-amine dihydrochloride incorporates a sulfur-containing thiazole ring, which introduces lipophilicity and metabolic stability. Such properties are advantageous in agrochemical design .

Complex Hybrid Structures

- Compounds like 16 in combine pyrimidine and triazole moieties with fluorophenyl groups. These structural features increase molecular weight and complexity, enhancing selectivity for neuronal nitric oxide synthase (nNOS) inhibition. The ethyl linker in these compounds contrasts with the propyl chain in the target compound, affecting spatial orientation in binding pockets .

Biological Activity

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with a propan-1-amine group, forming a dihydrochloride salt. Its molecular formula is , with a molecular weight of 209.12 g/mol. The presence of both the pyridazine ring and the amine group suggests significant potential for biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit various enzyme activities, potentially affecting metabolic pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for certain enzymes involved in critical biological processes. For instance, it has been used in studies involving enzyme inhibition related to cancer cell proliferation and apoptosis induction.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells. The mechanism includes:

- Induction of Reactive Oxygen Species (ROS): The compound increases ROS levels, leading to oxidative stress.

- Cell Cycle Arrest: It has been shown to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 28.3 | Apoptosis via ROS |

| MCF-7 | 56.6 | CDK4/6 inhibition |

Enzyme Interaction Studies

The compound has also been evaluated for its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

- Study on Apoptosis Induction:

- Enzyme Inhibition Assays:

Comparison with Similar Compounds

This compound shares structural similarities with other nitrogen-containing heterocycles, which often exhibit diverse biological activities.

| Compound | Biological Activity |

|---|---|

| Pyridazine | General enzyme inhibition |

| Pyridazinone | Broad spectrum antimicrobial properties |

| Pyrrolopyrazine | Anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives can react with propanamine precursors under basic conditions. The intermediate free base is then treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and crystallinity . Key reagents include sodium borohydride (for reduction) and HCl for salt formation, similar to protocols for cyclopropylamine hydrochlorides .

- Validation : Confirm reaction completion using TLC or HPLC. Final purification may involve recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s purity and structural identity?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm the pyridazine ring protons (δ 8.5–9.5 ppm) and amine/alkyl chain signals (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₈H₁₂N₂·2HCl: 209.11 g/mol) .

- Elemental Analysis : Quantify Cl⁻ content to confirm dihydrochloride stoichiometry.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is recommended for biological assays .

Q. What storage conditions optimize the compound’s stability?

- Recommendations : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C. Avoid humidity to prevent hydrolysis of the dihydrochloride salt .

- Stability Testing : Monitor degradation via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyridazine derivatives?

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. For example, SHELX’s robust algorithms can resolve electron density maps for the pyridazine ring and amine groups, even with twinned or low-resolution data .

- Data Interpretation : Cross-validate bond lengths and angles with DFT calculations. Pyridazine’s electron-deficient nature may lead to shorter C–N bonds (1.32–1.35 Å) compared to benzene derivatives .

Q. How does the dihydrochloride salt form influence solubility and bioactivity in cellular assays?

- Solubility Profile : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4), critical for in vitro studies. Adjust buffer pH to 5–6 to prevent precipitation .

- Bioactivity Considerations : Protonated amines may improve binding to negatively charged targets (e.g., DNA or enzyme active sites). Compare free base vs. salt forms in dose-response assays to assess efficacy differences .

Q. What strategies address contradictions in biochemical assay results (e.g., variable IC₅₀ values)?

- Troubleshooting :

- Batch Variability : Re-test purity and confirm salt stoichiometry via elemental analysis.

- Assay Conditions : Optimize pH, temperature, and reducing agents (e.g., DTT) to stabilize the compound. Pyridazine’s susceptibility to nucleophilic attack may require inert atmospheres in enzymatic assays .

- Data Reproducibility : Use standardized protocols (e.g., NIH Assay Guidance Manual) and include positive/negative controls.

Q. Can computational modeling predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Pyridazine’s planar structure may favor π-π stacking with aromatic residues.

- MD Simulations : Assess binding stability over 100-ns trajectories; compare with similar amines (e.g., piperazine derivatives) .

- Validation : Correlate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.